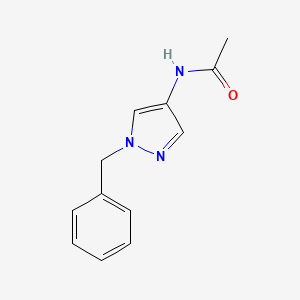![molecular formula C20H13BrN6O2S2 B7459073 N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459073.png)
N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide, commonly known as BrQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. BrQ is a fluorescent probe that has been used to study protein-protein interactions, protein-DNA interactions, and DNA damage.
作用机制
The mechanism of action of BrQ is based on its ability to intercalate into DNA. BrQ has a planar structure that allows it to insert itself between the base pairs of DNA. This causes changes in the DNA structure, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects
BrQ has been shown to have minimal toxicity in vitro and in vivo. It has been used in a variety of cell types and organisms without causing significant adverse effects. However, more research is needed to fully understand the biochemical and physiological effects of BrQ.
实验室实验的优点和局限性
One advantage of BrQ is its high sensitivity and specificity for DNA. This makes it a useful tool for studying DNA-protein interactions and DNA damage. Another advantage is its fluorescent properties, which allow for easy visualization and quantification.
One limitation of BrQ is its potential for non-specific binding. This can lead to false-positive results and make it difficult to interpret experimental data. Another limitation is its limited solubility in aqueous solutions, which can make it challenging to work with in some experimental setups.
未来方向
There are several future directions for BrQ research. One area of interest is in the development of new fluorescent probes based on the BrQ structure. These probes could be optimized for specific applications and provide new insights into biological processes.
Another area of interest is in the development of new methods for detecting DNA damage. BrQ has been shown to be a useful tool for studying DNA damage, but there is still much to be learned about the mechanisms of DNA damage and repair.
Finally, BrQ could be used in the development of new therapeutic agents. Its ability to intercalate into DNA could be harnessed to develop drugs that target specific DNA sequences, such as those found in cancer cells.
Conclusion
In conclusion, N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide, or BrQ, is a useful tool for scientific research. Its ability to intercalate into DNA and its fluorescent properties make it a valuable probe for studying protein-DNA interactions, DNA damage, and other biological processes. While there are some limitations to its use, BrQ has the potential to provide new insights into fundamental biological processes and to be used in the development of new therapeutic agents.
合成方法
The synthesis of BrQ involves the reaction of 2,1,3-benzothiadiazole-4-sulfonamide with 4-bromoaniline and 2-chloroquinoxaline. The reaction is carried out in the presence of a catalyst such as copper powder or palladium on carbon. The resulting product is purified through column chromatography to obtain pure BrQ.
科学研究应用
BrQ has been used in a variety of scientific research applications. One of its primary uses is as a fluorescent probe to study protein-protein interactions. BrQ can be used to label proteins of interest, which can then be visualized using fluorescence microscopy. This allows researchers to study the interactions between different proteins in living cells.
BrQ has also been used as a probe to study protein-DNA interactions. By labeling DNA with BrQ, researchers can study the interactions between DNA and proteins such as transcription factors. This can provide insights into the mechanisms of gene regulation.
Another application of BrQ is in the study of DNA damage. BrQ can intercalate into DNA and is sensitive to changes in DNA structure. This makes it a useful tool for studying DNA damage and repair mechanisms.
属性
IUPAC Name |
N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN6O2S2/c21-12-8-10-13(11-9-12)22-19-20(24-15-5-2-1-4-14(15)23-19)27-31(28,29)17-7-3-6-16-18(17)26-30-25-16/h1-11H,(H,22,23)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAFPGBSNHAUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NSN=C43)NC5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-5-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B7458994.png)



![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7459025.png)
![N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459028.png)







